molecular formula C15H15NO3 B12433845 3-amino-3-(4-phenoxyphenyl)propanoic Acid CAS No. 213192-51-9

3-amino-3-(4-phenoxyphenyl)propanoic Acid

Cat. No.: B12433845
CAS No.: 213192-51-9
M. Wt: 257.28 g/mol
InChI Key: PFKWRQJXKGRFJV-UHFFFAOYSA-N
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Description

3-amino-3-(4-phenoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a phenoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(4-phenoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenoxybenzaldehyde and glycine.

    Condensation Reaction: The 4-phenoxybenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst, such as sodium hydroxide, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(4-phenoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The phenoxy group can be reduced to form phenyl derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Introduction of various functional groups such as alkyl, alkoxy, or halogen groups.

Scientific Research Applications

3-amino-3-(4-phenoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-3-(4-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a phenoxy group.

    3-amino-3-(4-fluorophenyl)propanoic acid: Similar structure but with a fluorine atom instead of a phenoxy group.

    3-amino-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chlorine atom instead of a phenoxy group.

Uniqueness

3-amino-3-(4-phenoxyphenyl)propanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

213192-51-9

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

3-amino-3-(4-phenoxyphenyl)propanoic acid

InChI

InChI=1S/C15H15NO3/c16-14(10-15(17)18)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)

InChI Key

PFKWRQJXKGRFJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CC(=O)O)N

Origin of Product

United States

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